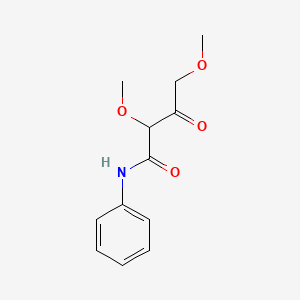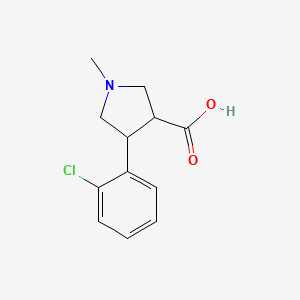![molecular formula C8H13NO3 B13005406 Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or palladium-catalyzed processes, optimized for high yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The bicyclic structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) can be used to oxidize the compound, forming epoxides.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) can reduce double bonds within the bicyclic framework.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can be further utilized in the synthesis of complex molecules and materials.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of protein phosphatases and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: A closely related compound with similar structural features and applications.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Compounds synthesized via palladium-catalyzed reactions, offering a diverse range of functionalized derivatives.
Uniqueness
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique combination of a hydroxyl group and a nitrogen atom within the bicyclic framework. This structural feature enhances its reactivity and potential for selective functionalization, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3 |
Clave InChI |
HRGRALXEGVXBPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(N1)C(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


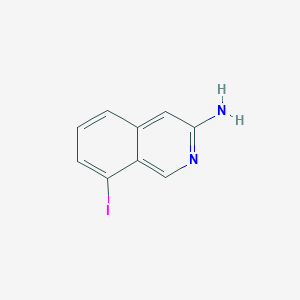
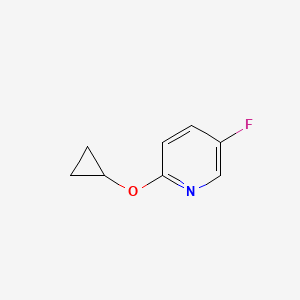
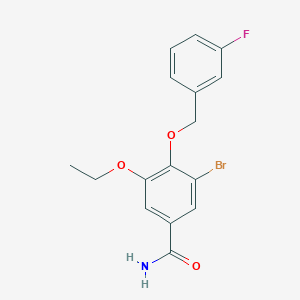
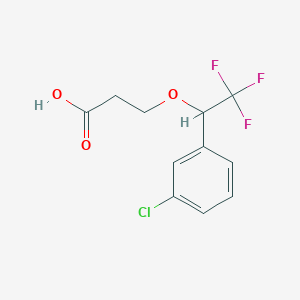
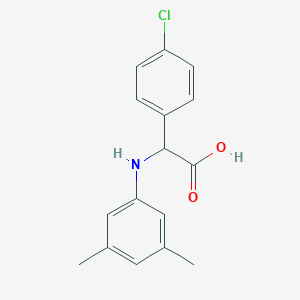
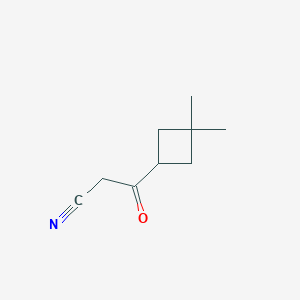
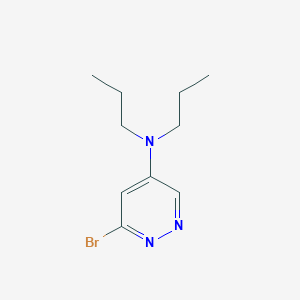
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
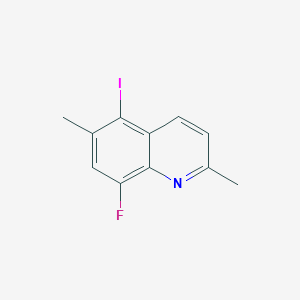
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)


